Head-to-Head Antitumor Equipotency: MEPA Matches OPSPA and Outperforms PEPA in the Flexner-Jobling Carcinoma Model
In a direct head-to-head comparison conducted by Heidelberger and Baumann (1957), MEPA and OPSPA were tested alongside PEPA in the Flexner-Jobling rat carcinoma model. MEPA and OPSPA exhibited equivalent antitumor activity, while PEPA was considerably less potent than either compound. Complete regressions of established Flexner-Jobling carcinomas were consistently obtained following a single injection of OPSPA and MEPA [1]. This finding establishes that MEPA matches the reference standard OPSPA in this solid tumor model, while demonstrating clear superiority over PEPA—a critical differentiator for selecting among closely related phosphoramides.
| Evidence Dimension | In vivo antitumor activity (complete tumor regression rate) |
|---|---|
| Target Compound Data | MEPA (Bis(1-aziridinyl)morpholinophosphine oxide): Complete regression of established Flexner-Jobling carcinomas consistently obtained following a single injection |
| Comparator Or Baseline | OPSPA (Bis(1-aziridinyl)morpholinophosphine sulfide): Equivalent activity — complete regressions also consistently obtained. PEPA: Considerably less potent than either MEPA or OPSPA |
| Quantified Difference | MEPA = OPSPA (equivalent activity); MEPA > PEPA (considerably more potent; quantitative fold-difference not specified in the original report) |
| Conditions | Flexner-Jobling carcinoma model in Sprague-Dawley rats; single intraperitoneal injection; endpoint: complete tumor regression |
Why This Matters
Procurement decisions between MEPA (oxide) and OPSPA (sulfide) must consider that both deliver equivalent antitumor potency in this solid tumor model; however, the choice of PEPA as a substitute would result in significantly inferior activity.
- [1] Heidelberger C, Baumann ME. Studies on OPSPA: I. The Effect of Several Phosphoramides on Transplanted Tumors. Cancer Res. 1957;17(4):277-283. View Source
